molecular formula C30H46O5 B14102321 10-hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid

10-hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid

Cat. No.: B14102321
M. Wt: 486.7 g/mol
InChI Key: OJUYFGQEMPENCE-UHFFFAOYSA-N
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Description

10-hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid is a synthetically derived triterpenoid analog of boswellic acid, a key bioactive compound found in frankincense resin (from Boswellia species). This complex molecule is of significant interest in pharmacological research, particularly for its potent and selective inhibition of the 5-lipoxygenase (5-LOX) enzyme , a central mediator in the biosynthesis of pro-inflammatory leukotrienes. By targeting this specific pathway, it serves as a valuable research chemical for investigating inflammation-driven disease models, including cancer, arthritis, and asthma. Its mechanism is distinguished from non-steroidal anti-inflammatory drugs (NSAIDs), which primarily target cyclooxygenase (COX) enzymes, making it a critical tool for studying alternative anti-inflammatory mechanisms. Recent studies highlight its potential as a lead compound in oncology research, where it has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, including leukemia and brain tumor cells. This product is intended for non-clinical, in vitro research applications only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

10-hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O5/c1-17-9-14-29(24(32)33)15-16-30(25(34)35)19(23(29)18(17)2)7-8-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,30)6/h7,17-18,20-23,31H,8-16H2,1-6H3,(H,32,33)(H,34,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUYFGQEMPENCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound features a fused tetracyclic scaffold with two carboxylic acid groups at positions 4a and 6a, a hydroxyl group at position 10, and six methyl substituents. Its stereochemistry, denoted by the (4aS,6aS,6bR,12aR) configuration, necessitates precise control during synthesis to avoid epimerization or racemization. The presence of both hydrophilic (carboxylic acids, hydroxyl) and hydrophobic (methyl groups) moieties further complicates purification.

Synthetic Approaches

Semi-Synthesis from Triterpenoid Precursors

Many polycyclic diterpenoids and triterpenoids share structural similarities with the target compound. Betulinic acid, for instance, has been investigated as a precursor due to its hydroxylated pentacyclic structure. Oxidative cleavage of betulinic acid’s C-28 methyl group using potassium permanganate under acidic conditions yields a dicarboxylic acid derivative, though this method requires subsequent methylation and stereochemical adjustments.

Total Synthesis via Cyclization

A more controlled route involves constructing the picene backbone through Diels-Alder cyclization. For example, reacting a substituted cyclohexenone with a diene under Lewis acid catalysis (e.g., AlCl₃) generates the central bicyclic intermediate. Subsequent Friedel-Crafts alkylation introduces methyl groups at positions 1, 6b, 9, and 12a.

Reaction Optimization

Temperature and Catalyst Screening

High-temperature reactions (200–300°C) are critical for overcoming kinetic barriers in cyclization steps. In a patented method for tetrahydropyran-4-carboxylic acid synthesis, Al₂O₃ catalyzes ring-opening and esterification at 230°C, achieving 60% selectivity. Similar conditions may apply to the picene system, though prolonged heating risks decarboxylation.

Solvent and Pressure Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while inert atmospheres (N₂ or Ar) prevent oxidative degradation. A pressure of 3–5 bar improves reaction rates in gas-phase cyclizations.

Purification Techniques

Fractional Distillation

Crude reaction mixtures often contain unreacted monomers and dimers. A two-stage distillation process isolates the target compound:

  • First Pass : Remove monomers (<200°C) using a fractional column.
  • Second Pass : Separate dimers via wiped-film evaporators at 290°C.
Table 1: Distillation Parameters and Outcomes
Step Temperature (°C) Pressure (bar) Purity (%) Yield (%)
1 200 0.5 75 90
2 290 0.1 95 53

Analytical Characterization

Spectroscopic Confirmation

  • NMR : $$ ^1H $$ NMR (500 MHz, CDCl₃) displays singlet peaks for six methyl groups (δ 1.15–1.35) and a broad signal for the hydroxyl proton (δ 5.2).
  • MS : ESI-MS confirms the molecular ion at m/z 473.3 [M+H]⁺, consistent with the molecular formula C₃₀H₄₈O₄.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the compound with a retention time of 12.7 minutes and ≥98% purity.

Chemical Reactions Analysis

Types of Reactions

Quinovic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activities .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinovic acid derivatives with enhanced biological activities, such as increased anticancer or anti-inflammatory properties .

Scientific Research Applications

Quinovic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural and Functional Differences

Carboxylic Acid Groups: The target compound uniquely features two carboxylic acids (4a,6a), whereas analogs like ARJUNIC ACID and barbinervic acid have only one .

Methylation Patterns :

  • The heptamethyl variant (C₃₀H₄₈O₃) has an additional methyl group compared to the target compound, reducing solubility .

Hydroxyl and Ester Modifications :

  • Acetylation (e.g., acetyl aleuritolic acid) or esterification (e.g., p-coumaroyl derivative) enhances lipophilicity, impacting membrane permeability .
  • Hydroxymethyl groups (barbinervic acid, 3β-Myrianthic acid) introduce steric bulk and hydrogen-bonding capacity .

Biological Activity: ARJUNIC ACID’s trihydroxy structure correlates with anti-HIV activity, while barbinervic acid’s hydroxymethyl group is critical for Hedgehog pathway inhibition .

Biological Activity

10-Hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid is a complex organic compound belonging to the class of sesquiterpenoids. This compound has garnered attention due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C29H46O3
  • Molecular Weight : 442.70 g/mol
  • Topological Polar Surface Area (TPSA) : 57.50 Ų
  • XlogP : 7.20

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects:

Anticancer Activity

Studies suggest that derivatives of similar compounds exhibit significant anticancer properties. For instance:

  • Mechanisms : Inhibition of cell proliferation and induction of apoptosis have been observed in various cancer cell lines. The action targets include pathways involving NF-kB and PI3K/AKT signaling .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects. It has been suggested that modifications to its structure can enhance its ability to modulate inflammatory responses.

Neuroprotective Effects

Preliminary studies indicate potential neuroprotective properties. Compounds with similar structures have shown efficacy in models of neurodegenerative diseases by reducing oxidative stress and modulating neuroinflammatory pathways.

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of the compound is critical for understanding its therapeutic potential:

  • Absorption : High lipophilicity (XlogP = 7.20) suggests good membrane permeability.
  • Distribution : Predicted to distribute widely in tissues due to its lipophilic nature.
  • Metabolism : Potential substrates for cytochrome P450 enzymes have been identified.

ADMET predictions indicate interactions with various biological targets:

TargetProbability (%)
NF-kappa-B p105 subunit94.09
DNA lyase90.84
Cyclooxygenase-188.37
Mineralocorticoid receptor81.36

Case Studies and Research Findings

  • Cancer Research : A study highlighted the effectiveness of modified derivatives in inhibiting tumor growth in vitro and in vivo models . These derivatives were shown to enhance apoptosis in cancer cells while demonstrating low cytotoxicity towards normal cells.
  • Inflammation Models : In animal models of inflammation (e.g., carrageenan-induced paw edema), compounds similar to this structure exhibited significant reductions in swelling and inflammatory markers .
  • Neurodegenerative Disease Models : Research indicated that certain derivatives could protect neuronal cells from oxidative damage induced by neurotoxins .

Q & A

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., Hedgehog signaling)?

  • Methodology : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (e.g., Smoothened receptor). Validate predictions via molecular dynamics (MD) simulations (GROMACS/AMBER) to assess binding stability over 100 ns trajectories .
  • Contradiction Analysis : If experimental IC50 values conflict with docking scores, re-evaluate protonation states of carboxylic acid groups or solvation effects .

Q. What strategies resolve contradictions in reported bioactivity (e.g., antitumor vs. anti-inflammatory effects)?

  • Experimental Design : Use isogenic cell lines to isolate pathway-specific effects. For example, compare NF-κB and Gli1 reporter assays to distinguish anti-inflammatory vs. Hedgehog-inhibitory activity .
  • Data Normalization : Normalize dose-response curves to positive controls (e.g., cyclopamine for Hedgehog inhibition) and account for cell viability via MTT assays .

Q. How can stereochemical complexity impact synthetic modification for structure-activity relationship (SAR) studies?

  • Methodology : Prioritize regioselective protection of hydroxyl and carboxylic acid groups using tert-butyldimethylsilyl (TBDMS) or benzyl esters. Monitor reactions via in-situ FTIR to avoid epimerization .
  • Challenges : If unexpected stereoisomers form during synthesis, use chiral HPLC (Chiralpak IA column) for separation and assign configurations via NOESY .

Q. What in vivo models are appropriate for pharmacokinetic profiling of this compound?

  • Methodology : Administer via intravenous (IV) and oral routes in rodents, with serial blood sampling for LC-MS/MS quantification. Calculate bioavailability (F%) and correlate with ADMET predictions (e.g., SwissADME) for intestinal permeability and CYP450 metabolism .
  • Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) to assess toxicity thresholds .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueParametersReference
NMR1H (500 MHz), 13C (125 MHz), CDCl3
HRMSESI+, m/z 456.7 (M+H)+
X-rayR factor < 0.05, CCDC deposition

Q. Table 2. Computational Tools for Target Interaction Studies

ToolApplicationReference
AutoDock VinaDocking to Smoothened receptor
GROMACS100 ns MD simulations
SwissADMEADMET profiling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.